molecular formula C8H7BrN2 B6171016 6-bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 2260710-39-0

6-bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B6171016
CAS No.: 2260710-39-0
M. Wt: 211.1
InChI Key:
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Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-methylpyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-methylpyrazolo[1,5-a]pyridine, while oxidation might produce this compound N-oxide .

Scientific Research Applications

6-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-methylpyrazolo[1,5-a]pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazolo[1,5-a]pyridine core are crucial for binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and materials that require precise structural features .

Properties

CAS No.

2260710-39-0

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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